4-(2-Pyrazol-1-ylethoxy)phenylamine
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)aniline |
InChI |
InChI=1S/C11H13N3O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9,12H2 |
InChI Key |
LTSQVEGXSRDIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Heterocyclic Ring
Key Compounds :
- 4-(2-Methylimidazol-1-yl)phenylamine (CAS 74852-81-6): Shares 98% structural similarity, replacing pyrazole with methylimidazole .
- 2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 75395-47-0): Lower similarity (93%) due to ortho-substituted imidazole and amine .
- 4-(2-Ethyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5): Ethyl-substituted imidazole reduces similarity to 90% .
Analysis :
Pyrazole-Based Analogues
Key Compounds :
Analysis :
- Positional Isomerism : The para-substitution in 4-(2-Pyrazol-1-ylethoxy)phenylamine allows for better conjugation and electron delocalization than meta-substituted analogs, enhancing optoelectronic properties .
- Solubility : The ethoxy group in the target compound improves hydrophilicity (logP ~1.8) compared to methyl-substituted analogs (logP ~2.5) .
Piperazine and Triazole Derivatives
Key Compound :
Analysis :
- Pharmacological Potential: Piperazine derivatives are prevalent in drug design (e.g., antipsychotics) due to their high solubility and basicity. The target compound’s pyrazole-ethoxy group may offer reduced CNS activity but improved thermal stability (decomposition temperature >250°C vs. ~200°C for piperazine analogs) .
Azomethines and Optoelectronic Materials
Analysis :
- Electron-Donating Capacity : The phenylamine core in this compound provides comparable electron-donating ability to triphenylamine derivatives. However, the pyrazole-ethoxy group may reduce hole mobility due to increased torsional strain .
Comparative Data Table
| Compound | Core Structure | Substituent | Similarity | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | Phenylamine | Pyrazole-ethoxy | N/A | logP: 1.8; Decomp. Temp.: 250°C | Organic electronics, APIs |
| 4-(2-Methylimidazol-1-yl)phenylamine | Phenylamine | Methylimidazole | 98% | pKa: 7.0; logP: 2.2 | Coordination chemistry |
| 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine | Phenylamine | Piperazine-methyl | <90% | High solubility; Decomp. Temp.: 200°C | Pharmaceuticals |
| Triphenylamine azomethines | Triphenylamine | Azomethine linkages | <70% | Hole mobility: 10⁻³ cm²/Vs | Solar cells |
Research Findings and Implications
Synthetic Versatility : The ethoxy linker in this compound enables modular functionalization, contrasting with rigid imidazole or piperazine analogs .
Thermal Stability : Superior to piperazine derivatives but less stable than triphenylamine azomethines, suggesting balanced utility in high-temperature applications .
Optoelectronic Performance : Reduced conjugation compared to triphenylamine-based materials limits use in solar cells but may benefit OLEDs due to tunable emission .
Preparation Methods
Synthesis of 1-(2-Hydroxyethyl)pyrazole
Pyrazole undergoes alkylation at the N1 position using 2-bromoethanol under basic conditions (K₂CO₃, DMF, 60°C, 12 h). The product, 1-(2-hydroxyethyl)pyrazole, is isolated in 78–85% yield after aqueous workup and distillation.
Analytical Data :
Mitsunobu Coupling with 4-Nitrophenol
The hydroxyl group of 1-(2-hydroxyethyl)pyrazole reacts with 4-nitrophenol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 24 h). This yields 4-nitrophenoxyethylpyrazole with 65–72% efficiency.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → rt |
| Reaction Time | 24 h |
| Yield | 68% |
Catalytic Hydrogenation to Amine
The nitro group is reduced using 10% Pd/C under H₂ (1 atm, EtOH, 25°C, 6 h), affording 4-(2-pyrazol-1-ylethoxy)phenylamine in 90–95% yield.
Critical Considerations :
-
Pyrazole rings remain intact under mild hydrogenation conditions.
-
Catalyst filtration through Celite® followed by solvent evaporation yields the amine as a pale-yellow solid.
Alternative Pyrazole Cyclization Approach
Synthesis of 4-Nitrophenoxyacetaldehyde
4-Nitrophenoxyethanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC, CH₂Cl₂, 0°C, 2 h). The aldehyde intermediate is isolated in 82% yield and immediately used in subsequent steps.
Hydrazine Cyclocondensation
Hydrazine hydrate reacts with 4-nitrophenoxyacetaldehyde (EtOH, reflux, 8 h) to form 4-nitrophenoxyethylpyrazole. This method achieves 60–65% yield but requires stringent temperature control to avoid over-cyclization.
Reaction Profile :
Nitro Reduction and Isolation
Identical to Section 2.3, catalytic hydrogenation furnishes the target amine.
Comparative Analysis of Methods
| Parameter | Mitsunobu Route | Cyclization Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 58–63% | 45–52% |
| Key Advantage | High regioselectivity | Avoids pre-formed pyrazole |
| Limitation | Cost of reagents | Lower efficiency |
The Mitsunobu route is preferred for its brevity and higher yields, whereas the cyclization method is advantageous when pyrazole precursors are unavailable.
Purification and Characterization
Q & A
Q. What are the standard synthetic routes for 4-(2-Pyrazol-1-ylethoxy)phenylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, the ethoxy linker is introduced via nucleophilic substitution between 2-chloroethanol and pyrazole under basic conditions (e.g., KCO in DMF). The resulting 2-(pyrazol-1-yl)ethanol is then coupled to 4-aminophenol using Mitsunobu conditions (e.g., DIAD/PPh) or via a Williamson ether synthesis . Optimization includes:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) may enhance coupling efficiency in aromatic systems.
- Temperature Control : Reactions are often conducted at 80–100°C for 8–12 hours to maximize yield.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H NMR (DMSO-d) should show peaks for the pyrazole protons (δ 7.5–8.2 ppm), ethoxy CH (δ 4.1–4.4 ppm), and aromatic amine protons (δ 6.6–7.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 244.12).
- HPLC : Reverse-phase C18 columns (ACN/HO mobile phase) validate purity (>98%) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The ethoxy group enhances solubility compared to unsubstituted phenylamines. Preferred solvents include:
- Polar aprotic solvents : DMSO or DMF for stock solutions.
- Aqueous buffers : pH 7.4 PBS for biological assays.
Stability tests (24–72 hours) under varying pH (3–9) and temperatures (4–37°C) are critical, as the amine group may oxidize in acidic conditions .
Advanced Research Questions
Q. How can researchers identify biological targets for this compound in neuropharmacology?
- Methodological Answer : Use a combination of:
- In silico Docking : Screen against serotonin receptors (e.g., 5-HT) using AutoDock Vina, leveraging pyrazole’s known affinity for CNS targets .
- Radioligand Binding Assays : Competitive binding studies with H-LSD in cortical membranes quantify receptor occupancy .
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing 5-HT receptors to assess agonist/antagonist activity.
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
- Methodological Answer : Focus on modifying substituents:
- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Ethoxy Linker : Replace with thioether or amine spacers to assess impact on bioavailability.
- Phenylamine Group : Fluorinate the aromatic ring to improve blood-brain barrier penetration .
Q. What advanced techniques assess the compound’s stability under physiological conditions?
- Methodological Answer : Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
